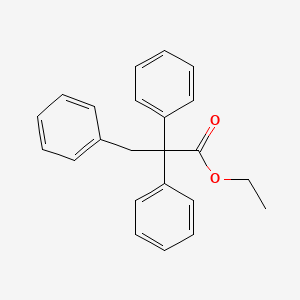

Ethyl 2,2,3-triphenylpropanoate

Description

Structure

3D Structure

Propriétés

Numéro CAS |

2902-59-2 |

|---|---|

Formule moléculaire |

C23H22O2 |

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

ethyl 2,2,3-triphenylpropanoate |

InChI |

InChI=1S/C23H22O2/c1-2-25-22(24)23(20-14-8-4-9-15-20,21-16-10-5-11-17-21)18-19-12-6-3-7-13-19/h3-17H,2,18H2,1H3 |

Clé InChI |

MNSMDJQFEBWHQU-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Methodologies for Ethyl 2,2,3 Triphenylpropanoate and Analogues

Direct Esterification Routes to Triphenylpropanoates

Direct esterification, a fundamental reaction in organic synthesis, provides a straightforward approach to triphenylpropanoates. The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. For sterically hindered acids such as triphenylpropanoic acid derivatives, this reversible reaction often requires forcing conditions, such as high temperatures and the removal of water to drive the equilibrium towards the product.

Alternative modern esterification methods can offer milder conditions and improved yields. For instance, the use of activating agents can facilitate the formation of esters. One such method involves the use of methanesulfonyl chloride (MsCl) in the presence of an amine base to convert a carboxylic acid and an alcohol into the corresponding ester. This approach has been demonstrated for the esterification of 3-phenylpropanoic acid. acs.org Another effective system for esterification utilizes a combination of dried Dowex H+ cation-exchange resin and sodium iodide (NaI), which has been shown to be a high-yielding and environmentally friendly method for various carboxylic acids. prepchem.com

The choice of esterification route often depends on the specific substrate and the desired purity of the final product. For a sterically demanding substrate like 2,2,3-triphenylpropanoic acid, methods that avoid the generation of bulky intermediates are often preferred.

Approaches via Carboxylic Acid Precursors

A common and versatile strategy for the synthesis of ethyl 2,2,3-triphenylpropanoate involves the initial preparation of the corresponding carboxylic acid, followed by its esterification.

Preparation of 2,2,3-Triphenylpropanoic Acid

The synthesis of the specific constitutional isomer 2,2,3-triphenylpropanoic acid can be achieved through the α-alkylation of a suitable precursor. A documented method involves the alkylation of the α-carbon of diphenylacetic acid with benzyl (B1604629) chloride. nih.gov This reaction is typically carried out in the presence of a strong base, such as an alkali amide, which deprotonates the α-carbon of diphenylacetic acid to form a nucleophilic enolate that subsequently reacts with benzyl chloride.

An analogous precursor, 3,3,3-triphenylpropionic acid, can be synthesized by reacting triphenylcarbinol with malonic acid at elevated temperatures. researchgate.net This reaction proceeds via the formation of a stable triphenylmethyl carbocation, which is then attacked by the enol of malonic acid, followed by decarboxylation.

| Starting Material(s) | Reagent(s) | Product | Reference |

| Diphenylacetic acid, Benzyl chloride | Alkali Amide | 2,2,3-Triphenylpropanoic acid | nih.gov |

| Triphenylcarbinol, Malonic acid | Heat (170°C) | 3,3,3-Triphenylpropionic acid | researchgate.net |

Esterification Techniques for Carboxylic Acid Derivatives

Once 2,2,3-triphenylpropanoic acid has been synthesized, it can be converted to its ethyl ester via several established esterification techniques. The classic Fischer esterification, using ethanol (B145695) as the solvent and a strong acid catalyst like sulfuric acid, is a viable option, although it may require prolonged reaction times due to steric hindrance. acs.org

More contemporary methods can provide higher yields under milder conditions. For example, the use of a solid acid catalyst, such as a sulfonic acid-functionalized resin, can simplify product purification and catalyst recovery. Additionally, methods involving the in-situ activation of the carboxylic acid, for instance with a carbodiimide (B86325) or by converting it to an acid chloride followed by reaction with ethanol, are effective for esterifying sterically hindered acids. The reaction of 3,3,3-triphenylpropionic acid with thionyl chloride to form the acid chloride, which is then reacted with an alcohol, is a documented example of this approach. researchgate.net A process using stannous chloride as a Lewis acid catalyst has been shown to enable the simultaneous reduction of a nitro group and esterification of a propanoic acid derivative.

| Carboxylic Acid Precursor | Esterification Reagent(s) | Product | Key Features | Reference |

| 3-Phenylpropanoic acid | Methanesulfonyl chloride, Amine | Corresponding ester | Mild conditions | acs.org |

| Various carboxylic acids | Dried Dowex H+, NaI, Alcohol | Corresponding esters | High yield, Reusable catalyst | prepchem.com |

| 3,3,3-Triphenylpropionic acid | Thionyl chloride, then Alcohol | Corresponding ester | Via acid chloride intermediate | researchgate.net |

| 3-(3-Nitrophenyl)propanoic acid | Stannous chloride, Ethanol | Ethyl 3-(3-aminophenyl)propanoate | Simultaneous reduction and esterification |

Multi-Component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like ethyl 2,2,3-triphenylpropanoate and its analogues in a single step from three or more starting materials.

Strategies Involving Diazo Esters and Arylboranes

A notable multi-component reaction for the synthesis of α,α-disubstituted β-amino esters involves the condensation of diazo esters, arylboranes, and imines. nih.gov In a copper(II)-catalyzed process, diazo esters react with arylboranes to form a boron enolate in situ. This enolate then acts as a nucleophile, adding to an imine in a Mannich-type reaction. This strategy effectively constructs the carbon skeleton and introduces multiple functional groups in a single synthetic operation. The use of arylboranes allows for the introduction of one of the phenyl groups required for the triphenylpropanoate structure.

This three-component Mannich condensation provides a pathway to α,α-disubstituted enolate additions to imines, which can be rendered asymmetric by using chiral auxiliaries on the diazo ester. nih.gov

Mannich Condensation Reactions with Alpha, Alpha-Disubstituted Enolates

The Mannich reaction is a powerful tool for carbon-carbon bond formation and involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of synthesizing ethyl 2,2,3-triphenylpropanoate analogues, a key step would be the reaction of an α,α-disubstituted enolate with an imine. nih.gov

| Reaction Type | Components | Catalyst/Reagents | Product Type | Key Features | Reference |

| 3-Component Mannich Condensation | Diazo ester, Arylborane, Carbamoyl imine | Cu(II) salts | α,α-Disubstituted β-amino ester derivative | In-situ formation of boron enolate | nih.gov |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis offers a versatile and powerful toolkit for the formation of carbon-carbon bonds, particularly for the synthesis of aryl-substituted compounds. rsc.orgnih.gov These methods are central to constructing the triphenylpropanoate framework, which features multiple aryl-carbon bonds.

Palladium-catalyzed cross-coupling reactions are fundamental for introducing aryl groups into organic molecules. rsc.org The α-arylation of esters, including propanoates, is a direct method for forming the required C-C bond adjacent to the carbonyl group. This transformation typically involves the reaction of an ester enolate with an aryl halide in the presence of a palladium catalyst.

A common strategy employs a palladium(II) precatalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), combined with a phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The reaction tolerates a wide array of functional groups on the aryl halide partner, including both electron-donating and electron-withdrawing substituents. nih.gov For instance, the α-arylation of propionic acid derivatives has been successfully achieved with various aryl bromides, yielding the desired products in high yields. nih.gov

Table 2: Palladium-Catalyzed α-Arylation of Propionic Acid Derivatives with Aryl Bromides

| Aryl Bromide Substituent | Yield (%) | Reference |

|---|---|---|

| 4-CONMe₂ | 97% | nih.gov |

| 4-SO₂N(CH₂)₅ | 93% | nih.gov |

| 3,5-diMe | 89% | nih.gov |

| 4-SMe | 88% | nih.gov |

| 4-CO₂Me | 99% | nih.gov |

| 4-CN | 93% | nih.gov |

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that can be adapted for this purpose. This involves the coupling of an organoboron compound (like an arylboronic acid) with an organic halide. To synthesize an aryl-substituted ester, one could couple an α-halo ester with an arylboronic acid or, alternatively, couple an aryl halide with a boron enolate derived from an ester. researchgate.net

The Heck reaction traditionally involves the coupling of an alkene with an aryl halide. wikipedia.org The oxidative Heck reaction is a modern variant that allows for the direct arylation of alkenes with arenes (like benzene), circumventing the need for pre-halogenated aryl substrates. researchgate.netrsc.org This process utilizes a Pd(II) catalyst and requires a stoichiometric oxidant to regenerate the active catalyst in the cycle.

In the context of synthesizing a triphenylpropanoate precursor, an alkene such as ethyl acrylate (B77674) could be coupled with benzene (B151609). The reaction proceeds through a sequence involving coordination of the alkene to a Pd(II)-aryl species, migratory insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination to release the arylated product. wikipedia.orguwindsor.ca The oxidant (e.g., oxygen, benzoquinone) then reoxidizes the resulting Pd(0) back to Pd(II) to continue the catalytic cycle. These reactions represent an efficient approach to forming C-C bonds and are a subject of ongoing research to expand their scope and utility. researchgate.net

Friedel-Crafts-Type Reactions in Propanoate Framework Construction

Friedel-Crafts reactions, discovered in 1877, are a classic method for attaching alkyl or acyl substituents to an aromatic ring through electrophilic aromatic substitution (EAS). pressbooks.pubmasterorganicchemistry.com These reactions are catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

For the construction of a triphenylpropanoate framework, a Friedel-Crafts approach could be envisioned in several ways. One possibility is the Friedel-Crafts alkylation of benzene with a suitable halo-substituted propanoate ester. The Lewis acid would coordinate to the halogen, generating a carbocation or a carbocation-like complex that then acts as the electrophile, which is attacked by the benzene ring. masterorganicchemistry.commt.com

Mechanism of Friedel-Crafts Alkylation:

Formation of Electrophile: The alkyl halide reacts with the Lewis acid to form a carbocation electrophile. mt.com

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the carbocation and forming a resonance-stabilized carbocation intermediate (a sigma complex). mt.com

Deprotonation: A base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. mt.com

However, Friedel-Crafts alkylation is often plagued by issues such as carbocation rearrangements to form more stable carbocations and polyalkylation, where the product is more reactive than the starting material. masterorganicchemistry.com

A related strategy is the Friedel-Crafts acylation, which involves reacting an acyl halide or anhydride (B1165640) with an aromatic ring. The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement. mt.comyoutube.com One could potentially use a derivative of 2,3-diphenylpropanoic acid chloride to acylate benzene, followed by further manipulation to achieve the target ester. Acylation deactivates the aromatic ring product, preventing further reactions. pressbooks.pub

Stereoselective Synthesis of Enantiopure Propanoate Derivatives

Achieving enantiopure forms of complex molecules like substituted propanoates is a significant challenge in modern synthesis. Stereoselective strategies aim to control the three-dimensional arrangement of atoms, producing a single enantiomer. youtube.com

Building upon the principles of boron enolate chemistry (Section 2.3.2.1), enantioselectivity can be introduced by using chiral reagents. researchgate.net One highly effective method is the use of boronating agents derived from chiral alcohols. For example, boron triflates derived from chiral ligands like diisopinocampheylborane (B13816774) (Ipc₂BOTf) can be used to generate enolates. When these chiral boron enolates react with an achiral aldehyde, the chirality of the boron ligand directs the approach of the electrophile, leading to the formation of one enantiomer of the aldol (B89426) product in excess.

Another powerful strategy involves the use of a chiral auxiliary. In this approach, a chiral molecule is temporarily incorporated into the propanoate substrate. This auxiliary then directs the stereochemical course of a subsequent reaction before being removed. For example, Evans' chiral auxiliaries, which are oxazolidinones, can be acylated with a propanoate derivative. The resulting imide can be enolized, and the bulky auxiliary shields one face of the enolate, forcing an incoming electrophile (such as a benzyl halide) to attack from the opposite face with high stereoselectivity. After the reaction, the auxiliary can be cleaved to reveal the enantiomerically enriched propanoate derivative. youtube.com

These methods, which rely on creating a diastereomeric transition state with a significant energy difference, are cornerstones of asymmetric synthesis and are applicable to the construction of enantiopure propanoate building blocks. youtube.comnih.gov

Reaction Chemistry and Mechanistic Investigations of Ethyl 2,2,3 Triphenylpropanoate

Nucleophilic Reactivity at the Ester Carbonyl Center

The ester carbonyl group in ethyl 2,2,3-triphenylpropanoate is a primary site for nucleophilic attack. However, the steric hindrance imposed by the two phenyl groups at the α-carbon and one at the β-carbon significantly influences the accessibility of the carbonyl carbon to nucleophiles. Common nucleophilic reactions at the ester carbonyl center include hydrolysis and transesterification.

Under basic or acidic conditions, the ester can be hydrolyzed to yield 2,2,3-triphenylpropanoic acid and ethanol (B145695). The mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl group towards attack by a weaker nucleophile like water.

Transesterification, the conversion of one ester to another, is also a plausible reaction. masterorganicchemistry.com For instance, reacting ethyl 2,2,3-triphenylpropanoate with an excess of a different alcohol (e.g., methanol) in the presence of an acid or base catalyst would lead to the corresponding methyl ester. masterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Studies on the lipase-catalyzed transesterification of ethyl 3-phenylpropanoate have shown that such reactions can be influenced by various parameters to achieve high conversion rates. nih.gov

Table 1: Examples of Nucleophilic Reactions on Related Esters

| Reactant | Nucleophile/Conditions | Product | Reference |

|---|---|---|---|

| Ethyl 3-phenylpropanoate | n-butanol, Novozyme 435, microwave irradiation | Butyl 3-phenylpropanoate | nih.gov |

| Methyl ester | Sodium ethoxide in ethanol | Ethyl ester | masterorganicchemistry.com |

Electrophilic Aromatic Substitution Reactions on Phenyl Moieties

The three phenyl rings of ethyl 2,2,3-triphenylpropanoate are susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The alkyl substituent attached to the phenyl rings is an activating group and an ortho, para-director. wikipedia.org Therefore, electrophiles will preferentially add to the ortho and para positions of the phenyl rings.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For example, nitration of triphenylmethane (B1682552), a structurally related compound, yields nitrotriphenylmethane. firsthope.co.in Similarly, the phenyl rings of ethyl 2,2,3-triphenylpropanoate can be nitrated using a mixture of nitric acid and sulfuric acid. Due to the presence of multiple phenyl rings, poly-substitution is possible, and controlling the extent of substitution can be challenging.

The Friedel-Crafts alkylation and acylation reactions, catalyzed by Lewis acids like AlCl₃, could also be performed on the phenyl rings. wikipedia.orgbyjus.com However, the bulky nature of the existing substituent may favor substitution at the less sterically hindered para position. It is also important to note that strongly deactivating groups on the aromatic ring can hinder or prevent Friedel-Crafts reactions. libretexts.org

Table 2: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic compound | masterorganicchemistry.comfirsthope.co.in |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted aromatic compound | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | Sulfonated aromatic compound | masterorganicchemistry.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted aromatic compound | wikipedia.orgbyjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted aromatic compound | wikipedia.orgbyjus.com |

Intramolecular Cyclization Pathways

The structure of ethyl 2,2,3-triphenylpropanoate allows for the possibility of intramolecular cyclization reactions, particularly through the electrophilic attack of one of the phenyl rings on another activated part of the molecule.

Intramolecular Friedel-Crafts reactions are a powerful tool for the synthesis of polycyclic compounds. masterorganicchemistry.com In the case of ethyl 2,2,3-triphenylpropanoate, an intramolecular Friedel-Crafts reaction could potentially lead to the formation of a dihydronaphthalene derivative. nih.govscienceopen.comnih.govscispace.comrsc.org This would involve the formation of a carbocation intermediate that then attacks one of the phenyl rings.

For such a cyclization to occur, the ester would likely first need to be converted to a more reactive species, such as an acyl chloride or an alcohol. For instance, if the ester is reduced to the corresponding alcohol, 3,3,4-triphenylbutan-1-ol, treatment with a strong acid could generate a carbocation at the benzylic position, which could then undergo an intramolecular electrophilic attack on one of the adjacent phenyl rings to form a six-membered ring. The formation of five- or six-membered rings is generally favored in these types of reactions. masterorganicchemistry.com

The mechanism would proceed via the formation of an arenium ion intermediate, which would then lose a proton to restore aromaticity and yield the cyclized product. wikipedia.org The regioselectivity of the cyclization would be influenced by the stability of the resulting carbocation and the steric environment of the reacting phenyl ring.

Alpha-Carbon Reactivity: Enolate Formation and Transformations

The α-carbon of ethyl 2,2,3-triphenylpropanoate is a key site of reactivity. The presence of two phenyl groups at this position significantly influences its acidity and the reactivity of the corresponding enolate.

The formation of an ester enolate typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). masterorganicchemistry.comorganicchemistrydata.orgyoutube.com The α-proton of esters is generally less acidic (pKa ≈ 25) than that of ketones (pKa ≈ 20). youtube.com For ethyl 2,2,3-triphenylpropanoate, the acidity of the α-proton is further influenced by the two electron-withdrawing phenyl groups.

Once formed, the enolate is a potent nucleophile and can participate in a variety of reactions, such as alkylation and aldol-type condensations. masterorganicchemistry.comfiveable.me However, the formation of a tertiary stereocenter via the α-arylation of ester enolates can be challenging due to the potential for easy enolization of the monoarylation products. acs.orgnih.gov The reaction of α-aryl carbonyl compounds with lithium ester enolates can also be incomplete due to the concurrent enolate formation of the starting carbonyl compound. cdnsciencepub.com

Table 3: Bases for Enolate Formation

| Base | pKa of Conjugate Acid | Suitability for Ester Enolate Formation | Reference |

|---|---|---|---|

| Sodium ethoxide (NaOEt) | ~16 (Ethanol) | Can be used, but equilibrium may not favor the enolate. | youtube.com |

| Lithium diisopropylamide (LDA) | ~36 (Diisopropylamine) | Highly effective for irreversible enolate formation. | masterorganicchemistry.comorganicchemistrydata.org |

While ethyl 2,2,3-triphenylpropanoate is not a diazo compound, the study of borane (B79455) insertion into α-aryl-α-diazoesters provides insight into potential transformations if the ester were converted to a diazo derivative. Lewis acidic boranes, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to be effective catalysts for reactions of diazo compounds. organic-chemistry.orgscispace.comacs.org

The reaction of an α-aryl-α-diazoester with a borane can lead to the insertion of the carbene, generated from the diazo compound, into a C-B bond of the borane. rsc.org This forms a boron enolate, which can then be trapped by various electrophiles. rsc.org Mechanistic studies suggest that the borane can act as a Lewis acid to activate the diazo compound, facilitating the release of dinitrogen gas and the formation of a carbene intermediate. thieme-connect.com In the presence of water, B(C₆F₅)₃ can act as a Brønsted acid catalyst, promoting the O-H bond insertion of α-diazoesters to form α-hydroxyesters. organic-chemistry.orgacs.org

The boron enolates formed from the reaction of diazo esters and boranes can undergo subsequent condensation reactions. For example, they can react with aldehydes, ketones, nitriles, and even isocyanates to form new carbon-carbon and carbon-heteroatom bonds. rsc.org

The reaction of boranes with isocyanates can lead to carboboration of the C=O bond of the isocyanate, resulting in the formation of six-membered heterocyclic compounds. rsc.org Furthermore, there are methods for synthesizing isocyanates from other functional groups. For instance, isocyanates can be generated in situ from other compounds under specific reaction conditions, such as through the use of a leaving group on the electrophilic carbon of the isocyanate precursor. nih.gov The reactivity of isocyanates is characterized by the electrophilic nature of their central carbon atom, making them susceptible to attack by nucleophiles. doxuchem.com

Radical Reactions and Photoredox Catalysis

The generation of highly reactive carbon-centered intermediates through mild and sustainable methods has led to a renewed interest in radical chemistry. hw.ac.ukrsc.org Carboxylic acids, in particular, have been identified as valuable radical precursors due to their widespread availability and diversity. hw.ac.ukrsc.org The corresponding nucleophilic carbon radical can be accessed via a favorable decarboxylation process, which releases carbon dioxide as a single, traceless byproduct. hw.ac.ukrsc.org

A prominent application of radical generation from carboxylic acids is the Giese addition, a type of 1,4-radical conjugate addition. hw.ac.uk Visible-light photoredox catalysis has emerged as a powerful technique for initiating these reactions under mild conditions. nih.govresearchgate.net The general mechanism for a photoredox-catalyzed decarboxylative Giese reaction begins with the deprotonation of a carboxylic acid. hw.ac.uk The resulting carboxylate undergoes a single electron transfer (SET) from the photoexcited photocatalyst, generating a carboxyl radical. hw.ac.ukresearchgate.net This radical readily undergoes decarboxylation to form a carbon-centered radical, which can then add to a Michael acceptor (an electron-deficient olefin). hw.ac.uknih.gov The catalytic cycle is closed when the resulting radical intermediate is reduced to a carbanion by the photocatalyst in its reduced state, which is then protonated to yield the final product. hw.ac.uk

While not specifically detailing Ethyl 2,2,3-triphenylpropanoate, the literature provides extensive examples of this methodology using various carboxylic acids and Michael acceptors, demonstrating the broad scope of the reaction. researchgate.net For instance, the reaction can be applied to α-amino acids, α-keto acids, and various secondary and tertiary carboxylic acids. researchgate.net

Table 1: Examples of Photoredox-Catalyzed Decarboxylative Giese Reactions This table is representative of the general reaction scope and does not imply these specific reactions were performed with Ethyl 2,2,3-triphenylpropanoate precursors.

| Carboxylic Acid Precursor | Michael Acceptor | Photocatalyst | Product Type |

| N-Phenylglycine | 2-Cyclohexen-1-one | Not Specified | Substituted Ketone |

| Dihydrobenzofuran-2-carboxylic acid | Dihydropyridone | (Ir[dF(CF₃)ppy]₂(dtbpy))PF₆ | Functionalized Piperidine |

| Various secondary/tertiary acids | Diethyl 2-ethylidenemalonate | 9-Mesityl-10-methylacridinium | Substituted Malonate Ester |

Data compiled from representative studies on Giese reactions. nih.govresearchgate.netresearchgate.net

Metal-Catalyzed Transformations and Ligand Interactions

Metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon bonds. The triphenyl scaffold of Ethyl 2,2,3-triphenylpropanoate suggests that such reactions could be instrumental in its synthesis.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (typically a boronic acid or ester) and an organohalide or triflate. libretexts.orgnih.gov It is a versatile method for synthesizing biaryls and other conjugated systems. libretexts.orgnih.gov

The catalytic cycle is generally understood to involve three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron compound is transferred to the palladium center, displacing the halide. The base activates the boronic acid, facilitating this transfer.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

While direct Suzuki coupling on Ethyl 2,2,3-triphenylpropanoate is not commonly reported, this reaction is a key strategy for assembling the triphenylmethane core structure from simpler halogenated and boronic acid-functionalized phenyl precursors. The reaction conditions, including the choice of palladium source, ligands, and base, can be modified to accommodate a wide range of substrates, including less reactive aryl chlorides. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of electron-deficient heteroaromatic systems like purines. The mechanism requires a potent nucleophile and a leaving group (such as a halogen) on the aromatic ring, which must be activated by electron-withdrawing groups. The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The direct involvement of a bulky group like the 2,2,3-triphenylpropanoate moiety as a nucleophile in an SNAr reaction on a purine (B94841) ring would be challenging due to significant steric hindrance. However, purine functionalization is an active area of research, with methods like electrochemical C-H ethylation being developed as alternatives. nih.gov

The Mitsunobu reaction is a cornerstone of organic synthesis for converting primary and secondary alcohols into a wide array of functional groups, including esters, with a characteristic inversion of stereochemistry. wikipedia.orgnih.gov The synthesis of an ester like Ethyl 2,2,3-triphenylpropanoate from 2,2,3-triphenylpropanoic acid and ethanol would follow this mechanistic pathway. The reaction classically employs a phosphine (B1218219), typically triphenylphosphine (B44618) (TPP), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org

The complex mechanism is initiated by the nucleophilic attack of TPP on DEAD, which generates a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the carboxylic acid, forming an ion pair. wikipedia.org The alcohol is subsequently activated by the phosphonium (B103445) species, converting the hydroxyl group into a good leaving group. organic-chemistry.org The final step is an SN2 substitution where the carboxylate anion displaces the activated alcohol, forming the ester product with inverted stereochemistry at the alcohol's chiral center. wikipedia.orgorganic-chemistry.org Triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate are generated as stoichiometric byproducts. The pKa of the acidic nucleophile is important; if it is too high (pKa > 13), side reactions can occur. wikipedia.org

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent | Role in Mechanism |

| Alcohol | Substrate; hydroxyl group is converted into a leaving group. |

| Carboxylic Acid | Nucleophile (after deprotonation). |

| Triphenylphosphine (TPP) | Activates the alcohol; is oxidized to triphenylphosphine oxide. |

| Diethyl Azodicarboxylate (DEAD) | Activates the TPP; is reduced to a hydrazine derivative. |

Data compiled from general descriptions of the Mitsunobu reaction. wikipedia.org

Electrochemical Functionalization and Carboxylation Studies

Electrosynthesis offers a sustainable alternative to traditional chemical methods, often avoiding harsh reagents by using electrical current to drive redox reactions. nih.gov This approach can be applied to both the synthesis of precursors and the late-stage functionalization of complex molecules. nih.gov

The electrochemical carboxylation of organic substrates is a method for synthesizing carboxylic acids by fixing carbon dioxide. researchgate.net For example, a precursor such as a (1-bromo-2,2-diphenyl-2-phenylethyl)benzene could potentially be carboxylated electrochemically to yield 2,2,3-triphenylpropanoic acid, the direct precursor to the title ester. researchgate.net

Furthermore, electrochemical methods are used for the late-stage functionalization of C-H bonds in complex molecules. nih.gov The phenyl rings of Ethyl 2,2,3-triphenylpropanoate could, in principle, be targeted for functionalization reactions such as hydroxylation, acyloxylation, or phosphorylation using electrochemical protocols, which can offer high chemo- and regioselectivity under mild conditions. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of Ethyl 2,2,3-triphenylpropanoate in solution. It provides information on the chemical environment of each proton and carbon atom, enabling detailed analysis of its synthesis and conformational dynamics.

The synthesis of esters can be achieved through various methods, and NMR is instrumental in monitoring the reaction progress and identifying key intermediates. A plausible synthetic route to Ethyl 2,2,3-triphenylpropanoate could involve the reaction of a triphenyl-substituted nucleophile with an ethyl haloacetate derivative.

In related syntheses, such as the phosphine-catalyzed annulation to form highly functionalized cyclic compounds, NMR spectroscopy is used to identify resonance-stabilized zwitterionic intermediates. orgsyn.org For instance, in the synthesis of tetrahydropyridines, intermediates like phosphonium (B103445) amides and vinylogous ylides are proposed based on mechanistic studies. orgsyn.org Similarly, in the preparation of Wittig reagents like ethyl 2-(triphenylphosphoranylidene)propionate, a precursor for related structures, the formation of a phosphonium salt intermediate is observed as a precipitate before its conversion to the final ylide. chemicalbook.com By taking NMR spectra at various stages of the reaction, one could track the disappearance of starting material signals and the appearance of product signals, as well as detect transient intermediates that provide insight into the reaction mechanism.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Reaction Monitoring

| Functional Group/Proton Environment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ethyl Ester (CH₂) | ~4.0 - 4.3 | Deshielded by adjacent oxygen atom. docbrown.infoyoutube.com |

| Ethyl Ester (CH₃) | ~1.1 - 1.3 | Standard alkyl region, triplet splitting. docbrown.infoyoutube.com |

| Aromatic Protons (C₆H₅) | ~6.8 - 7.5 | Complex multiplet patterns due to multiple phenyl rings. |

| Methine/Methylene Protons (Backbone) | ~3.0 - 5.0 | Highly variable depending on phenyl group substitution and conformation. |

This interactive table provides expected chemical shift ranges. Actual values can vary based on solvent and specific reaction conditions.

The three bulky phenyl groups in Ethyl 2,2,3-triphenylpropanoate create significant steric hindrance, leading to a preferred three-dimensional conformation. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for this analysis. NOESY experiments detect through-space interactions between protons that are close to each other, allowing for the determination of the molecule's spatial arrangement.

The conformation of a flexible molecule like Ethyl 2,2,3-triphenylpropanoate can be influenced by the solvent. pitt.edu The polarity of the solvent can affect intramolecular interactions, such as π-stacking between the phenyl rings, and can solvate the polar ester group to varying degrees.

In non-polar solvents, intramolecular forces are more dominant, potentially favoring a more compact conformation. In polar solvents, the solvent molecules can interact with the ester group, potentially leading to a more extended conformation. These conformational changes can be observed as shifts in the proton and carbon NMR signals. mdpi.com For example, a comparative study of NMR spectra in different deuterated solvents like CDCl₃, acetone-d₆, and DMSO-d₆ could reveal changes in chemical shifts, particularly for the backbone and ethyl group protons, indicating a solvent-induced conformational shift. While specific studies on this compound are not available, research on other flexible molecules shows that changes in solvent can alter the population of conformers. frontiersin.orgnih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding

The FT-IR and FT-Raman spectra would be dominated by vibrations from the ester group and the three phenyl rings. Key expected vibrational bands include:

C=O Stretch: A strong band in the FT-IR spectrum, typically around 1730-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond stretching vibrations of the ester.

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl rings.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings appear in the 690-900 cm⁻¹ region and are indicative of the substitution pattern.

Studies on related molecules, such as poly(triphenylamine) and other complex esters, confirm the assignment of these characteristic bands. researchgate.netresearchgate.net A combined analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes, as some modes may be strong in one technique and weak or absent in the other. researchgate.net

Table 2: Predicted Vibrational Frequencies for Ethyl 2,2,3-triphenylpropanoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1750-1730 | Strong | Weak |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Medium-Strong | Strong |

| Ester C-O Stretch | 1300-1000 | Strong | Medium |

This interactive table presents predicted data based on typical functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The chromophores in Ethyl 2,2,3-triphenylpropanoate are the three phenyl rings and the carbonyl group of the ester.

The phenyl rings are expected to give rise to intense π→π* transitions. libretexts.orgyoutube.com For a single benzene ring, these transitions typically appear around 204 nm and 256 nm. Due to the presence of three phenyl groups, the UV-Vis spectrum is expected to show a strong, broad absorption band in the 250-280 nm range. The degree of electronic conjugation between the phenyl rings would influence the position and intensity of these bands; however, significant steric hindrance likely prevents the rings from being coplanar, thus limiting conjugation.

The carbonyl group of the ester has a weak n→π* transition, which is often observed as a shoulder on the tail of the much stronger π→π* absorptions. uobabylon.edu.iqslideshare.net The solvent can influence the position of these transitions; polar solvents tend to cause a blue shift (to shorter wavelengths) for n→π* transitions. shu.ac.uk

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ)

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 280 | Phenyl Rings |

This interactive table shows the expected absorption ranges for the key electronic transitions.

Mass Spectrometry for Fragmentation Patterns and Isotopic Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For Ethyl 2,2,3-triphenylpropanoate (C₂₃H₂₂O₂, molecular weight: 330.43 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙) at m/z 330.

The fragmentation of this molecular ion would be dictated by the stability of the resulting fragments. Common fragmentation pathways for esters and aromatic compounds include:

Loss of the ethoxy radical (•OCH₂CH₃): This would produce a fragment ion at m/z 285 (M - 45).

Loss of an ethyl group (•CH₂CH₃): Resulting in a fragment at m/z 301 (M - 29). youtube.comyoutube.com

McLafferty Rearrangement: If sterically possible, this could lead to the elimination of ethene (C₂H₄) and the formation of a fragment at m/z 302 (M - 28).

Formation of Tropylium (B1234903) Ion: Cleavage of bonds adjacent to the phenyl rings can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Formation of Phenyl Cation: A fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is also common.

Analysis of the fragmentation of related compounds, such as ethyl 3-phenylpropenoate, shows characteristic losses related to the ester group and the phenyl ring. nih.gov High-resolution mass spectrometry would allow for the determination of the exact elemental composition of each fragment, confirming the proposed fragmentation pathways.

Table 4: Predicted Key Fragments in the Mass Spectrum of Ethyl 2,2,3-triphenylpropanoate

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 330 | [C₂₃H₂₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 301 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 285 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 257 | [M - C₆H₅]⁺ | Loss of phenyl radical |

| 181 | [C₁₄H₁₃]⁺ | Diphenylmethyl cation |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

This interactive table outlines the most likely fragmentation pathways and resulting m/z values.

X-ray Crystallography for Solid-State Structural Determination (Relevant for complex analogues)

X-ray crystallography provides definitive, three-dimensional structural information for crystalline solids. This technique is invaluable for determining bond lengths, bond angles, and the precise spatial arrangement of atoms within a molecule. For complex molecules like Ethyl 2,2,3-triphenylpropanoate and its analogues, X-ray crystallography can reveal subtle stereochemical details and intermolecular interactions in the solid state.

However, a search of crystallographic databases reveals no published crystal structures for Ethyl 2,2,3-triphenylpropanoate or any closely related complex analogues. The successful application of this technique is contingent on the ability to grow single crystals of sufficient quality, a process that has not been reported for this compound.

Conclusion

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and, consequently, its geometry and other properties. For a molecule with the complexity of Ethyl 2,2,3-triphenylpropanoate, with its multiple phenyl rings and rotatable bonds, DFT provides a feasible and reliable approach to understanding its three-dimensional nature.

The first step in a computational analysis is typically to find the most stable three-dimensional arrangement of the atoms, known as the global minimum on the potential energy surface. This is achieved through a process called geometry optimization or energy minimization. For a flexible molecule like Ethyl 2,2,3-triphenylpropanoate, multiple local minima, or conformers, may exist due to the rotation around its single bonds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack.

For Ethyl 2,2,3-triphenylpropanoate, the MEP map would likely show regions of negative potential around the oxygen atoms of the ester group, highlighting their Lewis basicity and propensity to interact with electrophiles. The aromatic phenyl rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of their electron-rich π-systems. Conversely, the hydrogen atoms, particularly those of the ethyl group, would show positive potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

In Ethyl 2,2,3-triphenylpropanoate, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, reflecting their potential to act as electron donors in chemical reactions. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the ester and the phenyl rings, indicating the sites for electron acceptance. The HOMO-LUMO energy gap provides insights into the molecule's electronic transitions and its potential for intramolecular charge transfer, where electron density can move from the HOMO-dominated regions to the LUMO-dominated regions upon electronic excitation.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the step-by-step mechanism of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that connect them. This provides a detailed understanding of how a reaction proceeds and what factors control its rate and outcome.

For the synthesis of Ethyl 2,2,3-triphenylpropanoate, for instance, via the esterification of 2,2,3-triphenylpropanoic acid with ethanol (B145695), computational methods could be used to calculate the activation energy of the reaction. This would provide valuable information on the reaction conditions required, such as temperature and the need for a catalyst, to overcome this barrier and achieve a reasonable reaction rate.

The detailed study of a reaction pathway involves identifying all the transient species that are formed and consumed during the reaction. For the acid-catalyzed esterification to form Ethyl 2,2,3-triphenylpropanoate, computational studies could identify key intermediates such as the protonated form of the carboxylic acid and the tetrahedral intermediate formed upon nucleophilic attack by ethanol.

Furthermore, the exact geometry and electronic structure of the transition states can be calculated. A transition state is an unstable, high-energy species that represents the "point of no return" along the reaction coordinate. Characterizing the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. For example, in the esterification reaction, the transition state for the tetrahedral intermediate formation would show the partial formation of the new carbon-oxygen bond from ethanol and the partial breaking of the carbonyl π-bond.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular wave function into a localized form that aligns with the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. q-chem.com This approach allows for a quantitative description of the charge distribution and the donor-acceptor interactions within a molecule.

The core of NBO analysis involves identifying the key Lewis-type interactions (bonds and lone pairs) that account for the vast majority of the electron density, typically around 99%. wisc.edu The remaining, smaller portion of electron density is attributed to non-Lewis interactions, which represent deviations from the idealized Lewis structure. These non-Lewis elements are crucial for understanding phenomena like hyperconjugation.

Hyperconjugation involves the interaction between a filled (donor) Lewis-type NBO and an unfilled (acceptor) non-Lewis NBO. A key aspect of NBO analysis is the calculation of the stabilization energy, E(2), associated with these interactions. This energy is determined through a second-order perturbation theory analysis of the NBO Fock matrix. wisc.edu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For Ethyl 2,2,3-triphenylpropanoate, NBO analysis would identify significant hyperconjugative interactions, such as those between the lone pairs on the oxygen atoms of the ester group and the antibonding orbitals of adjacent carbon-carbon or carbon-hydrogen bonds. These interactions play a vital role in determining the molecule's conformational stability and reactivity.

Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions for a Molecule like Ethyl 2,2,3-triphenylpropanoate (Note: The following data is illustrative of the output from an NBO analysis and does not represent actual calculated values for Ethyl 2,2,3-triphenylpropanoate.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O1) | σ* (C1-C2) | 5.2 | n → σ |

| LP (O1) | σ (C1-O2) | 2.8 | n → σ |

| σ (C2-H2) | σ (C1-C3) | 1.5 | σ → σ |

| σ (C-C) phenyl | π (C=C) phenyl | 3.1 | σ → π* |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical data storage. researchgate.netresearchgate.net Computational chemistry, particularly using density functional theory (DFT), has become an indispensable tool for predicting the NLO properties of new organic molecules.

The NLO response of a molecule is primarily governed by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These parameters quantify how the electron cloud of a molecule is distorted by an external electric field. Molecules with large delocalized π-electron systems, and those possessing both electron-donating and electron-accepting groups, often exhibit significant NLO properties.

For Ethyl 2,2,3-triphenylpropanoate, theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment and hyperpolarizability tensors. The presence of multiple phenyl rings suggests a high degree of electron delocalization, which could contribute to notable NLO characteristics. The magnitude of the total first-order hyperpolarizability (β_tot) is a key indicator of a molecule's potential for second-harmonic generation (SHG), a primary NLO phenomenon. researchgate.net

Table 2: Illustrative Predicted Non-Linear Optical Properties (Note: The following data is for illustrative purposes to show the parameters calculated in an NLO study and does not represent actual values for Ethyl 2,2,3-triphenylpropanoate.)

| Parameter | Calculated Value | Units |

| Dipole Moment (μ_total) | 3.45 | Debye |

| Isotropic Polarizability (α_iso) | 45.1 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β_total) | 28.6 x 10⁻³⁰ | esu |

Spectroscopic Property Simulation (TD-DFT for UV-Vis, GIAO for NMR)

Computational methods are routinely used to simulate and predict spectroscopic data, providing a powerful means to interpret experimental results and confirm molecular structures.

UV-Vis Spectroscopy Simulation Time-Dependent Density Functional Theory (TD-DFT) is a robust method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov The method calculates the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one, as well as the probability of that transition, known as the oscillator strength. nih.govnih.gov For a molecule like Ethyl 2,2,3-triphenylpropanoate, TD-DFT calculations would predict the maximum absorption wavelengths (λ_max) corresponding to electronic transitions, which are expected to be primarily π → π* transitions within the phenyl rings. Comparing the simulated spectrum with experimental data can confirm the accuracy of the computational model. mdpi.comresearchgate.net

Table 3: Illustrative Simulated UV-Vis Spectral Data (Note: This table illustrates the type of data generated from a TD-DFT calculation and does not represent actual results for Ethyl 2,2,3-triphenylpropanoate.)

| Excitation | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 265 | 0.152 | HOMO → LUMO |

| S₀ → S₂ | 248 | 0.089 | HOMO-1 → LUMO |

| S₀ → S₃ | 220 | 0.340 | HOMO → LUMO+1 |

NMR Spectroscopy Simulation The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. These shielding tensors are then converted into chemical shifts (δ) that can be directly compared with experimental ¹H and ¹³C NMR spectra. The accuracy of GIAO calculations, typically performed using DFT, is often high enough to aid in the assignment of complex spectra. For Ethyl 2,2,3-triphenylpropanoate, GIAO calculations would provide theoretical chemical shifts for each unique proton and carbon atom, helping to validate the assignments made from experimental 1D and 2D NMR data. researchgate.net

Table 4: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (Note: The following data is illustrative and does not represent actual calculated or experimental values for Ethyl 2,2,3-triphenylpropanoate.)

| Atom | Calculated δ (ppm) (GIAO) | Experimental δ (ppm) |

| C=O | 172.5 | 171.8 |

| O-CH₂ | 61.8 | 61.2 |

| C-phenyl (ipso) | 140.1 | 139.5 |

| C-phenyl (ortho) | 129.5 | 128.9 |

| C-phenyl (meta) | 128.8 | 128.3 |

| C-phenyl (para) | 127.9 | 127.4 |

| O-CH₂-CH₃ | 14.5 | 14.1 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

There is no specific information in the searched literature detailing the use of Ethyl 2,2,3-triphenylpropanoate for the synthesis of complex heterocyclic systems.

Functionalization of Purine (B94841) Derivatives

Scientific literature does not currently describe methods for the functionalization of purine derivatives that utilize Ethyl 2,2,3-triphenylpropanoate.

Synthesis of Furan (B31954) and Thiophene (B33073) Conjugates

While numerous methods exist for the synthesis of furan and thiophene derivatives, none of the reviewed literature specifically employs Ethyl 2,2,3-triphenylpropanoate as a starting material or intermediate. uobaghdad.edu.iqscribd.comgrafiati.comslideshare.netpharmaguideline.com General synthetic routes to these heterocycles often involve the condensation of 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or reactions of α-haloketones with β-ketoesters (Fiest-Benary furan synthesis), among other methods. uobaghdad.edu.iqscribd.comslideshare.netpharmaguideline.com However, the specific application of the triphenyl-substituted propanoate ester in these or other cyclization reactions to form furan or thiophene conjugates is not documented.

Building Block for Multi-Component Reactions (e.g., Mannich-type reactions)

The Mannich reaction is a classic three-component reaction involving an aldehyde, an amine, and a carbonyl compound with an acidic α-proton, leading to the formation of a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgorganic-chemistry.org The reaction mechanism typically starts with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. wikipedia.org

A review of the literature on Mannich reactions did not yield any examples where Ethyl 2,2,3-triphenylpropanoate serves as the enolizable carbonyl component. The steric hindrance caused by the three phenyl groups at the α and β positions of the ester would likely pose a significant challenge for its participation in typical Mannich-type reactions.

Intermediate for Fluorinated Organic Compounds and Building Blocks

The introduction of fluorine into organic molecules is of great interest in medicinal chemistry and materials science. However, there is no available research that describes the use of Ethyl 2,2,3-triphenylpropanoate as an intermediate in the synthesis of fluorinated organic compounds.

Synthesis of Alpha-Aryl-Substituted Carboxylic Acids

The synthesis of α-aryl-substituted carboxylic acids is a significant area of research, with methods such as the palladium-catalyzed α-arylation of carboxylic acid derivatives being prominent. nih.gov These methods often involve the coupling of an aryl halide with an enolate or its equivalent. nih.gov Other modern approaches include photocatalyzed reactions using α-trifluoromethyl alkenes. nih.govrsc.org

There is no documented evidence of Ethyl 2,2,3-triphenylpropanoate being used as a precursor for other α-aryl-substituted carboxylic acids. Given its structure, it is itself an α-aryl-substituted carboxylic acid ester.

Potential as a Building Block for Polymer Semiconductors (by analogy with related esters)

The development of new organic semiconductors is a rapidly advancing field, driven by the demand for flexible, solution-processable electronic materials. The performance of polymer semiconductors is intrinsically linked to the molecular design of their monomeric building blocks. Key design considerations include the electronic nature of the monomer, its ability to promote intermolecular charge transport through π-π stacking, and its solubility and processing characteristics. While direct research on the use of Ethyl 2,2,3-triphenylpropanoate in polymer semiconductors is not extensively documented, its structural features suggest a potential role by analogy with other multi-phenyl substituted esters and monomers used in this field.

The three phenyl groups in Ethyl 2,2,3-triphenylpropanoate could contribute to the formation of extended π-conjugated systems, a fundamental requirement for charge transport in organic semiconductors. The non-planar, three-dimensional structure imparted by the triphenylmethyl moiety could, however, influence the polymer's morphology in several ways. While a high degree of planarity is often sought to maximize π-orbital overlap, the steric hindrance from the bulky triphenyl groups might disrupt close packing, potentially leading to amorphous materials. Conversely, this same steric bulk could enhance the solubility of the resulting polymer in common organic solvents, a crucial factor for solution-based fabrication techniques like spin-coating and printing.

An analogy can be drawn to the use of other sterically hindered aromatic esters in polymer science. For instance, the incorporation of bulky side groups is a common strategy to improve the processability of conjugated polymers without significantly compromising their electronic properties. Furthermore, research on the radical polymerization of methyl methacrylate (B99206) using the related compound, 2,2,3-triphenylpropanoic acid, as a thermal iniferter, demonstrates that the triphenylpropanoate scaffold can be compatible with polymerization processes. ontosight.ai This suggests that Ethyl 2,2,3-triphenylpropanoate could potentially be functionalized to act as a monomer or a co-monomer in the synthesis of novel polymers.

The ester functionality also opens up possibilities for post-polymerization modification, a versatile method for fine-tuning the properties of a polymer. chem960.comcam.ac.uk The ethyl ester group could be hydrolyzed and subsequently converted into other functional groups, allowing for the attachment of different side chains to modulate the polymer's electronic and physical properties.

The potential of Ethyl 2,2,3-triphenylpropanoate as a building block for polymer semiconductors remains a topic for future investigation. The interplay between its bulky nature, which could enhance solubility, and its potential impact on intermolecular packing and charge transport would need to be carefully studied.

Table 1: Physicochemical Properties of Ethyl 2,2,3-triphenylpropanoate

| Property | Value | Reference |

| CAS Number | 2902-59-2 | chem960.comchem960.com |

| Molecular Formula | C₂₃H₂₂O₂ | chem960.com |

| Molecular Weight | 330.42 g/mol | chem960.com |

| Boiling Point | 423.7 °C at 760 mmHg | chem960.com |

| Density | 1.101 g/cm³ | chem960.com |

| Refractive Index | 1.580 | chem960.com |

| Flash Point | 132.3 °C | chem960.com |

Table 2: Related Compounds and their Applications in Polymer Science

| Compound Name | Application | Reference |

| 2,2,3-Triphenylpropanoic acid | Thermal iniferter for radical polymerization | ontosight.ai |

| Phenyl Methacrylate | Monomer in copolymer synthesis | acs.org |

| 3-Phenylpropyl Methacrylate | Monomer in RAFT dispersion polymerization | |

| 2-Phenoxyethyl Acrylate (B77674) | Monomer for polymer synthesis (coatings, adhesives) | cyberleninka.ru |

Derivatives and Analogues of Ethyl 2,2,3 Triphenylpropanoate

Structural Modifications at the Ester Moiety

The ester group in ethyl 2,2,3-triphenylpropanoate is a primary site for structural modification. Altering the alcohol portion of the ester can significantly impact the compound's steric and electronic properties. While specific studies on the systematic variation of the ester group in ethyl 2,2,3-triphenylpropanoate are not extensively documented in the reviewed literature, the principles can be extrapolated from studies on closely related compounds like triphenylacetic acid esters. nih.govacs.org

The synthesis of different esters of a carboxylic acid is a fundamental transformation in organic chemistry. For instance, the reaction of 2,2,3-triphenylpropanoic acid with different alcohols (e.g., methanol, isopropanol, tert-butanol) under acidic conditions or using coupling agents would yield the corresponding methyl, isopropyl, or tert-butyl esters. The reactivity of these esters towards nucleophiles would be expected to vary based on the steric hindrance imparted by the alkyl group of the ester. kinampark.com For example, the rate of hydrolysis would likely decrease in the order of methyl > ethyl > isopropyl > tert-butyl ester due to the increasing steric bulk around the carbonyl carbon.

| Ester Derivative | Alcohol Used | Expected Relative Reactivity (Hydrolysis) |

| Methyl 2,2,3-triphenylpropanoate | Methanol | Highest |

| Ethyl 2,2,3-triphenylpropanoate | Ethanol (B145695) | High |

| Isopropyl 2,2,3-triphenylpropanoate | Isopropanol | Moderate |

| tert-Butyl 2,2,3-triphenylpropanoate | tert-Butanol | Lowest |

This table is illustrative and based on general chemical principles of ester reactivity.

Alpha-Substituent Variations (e.g., fluoro-, diazo-)

The introduction of substituents at the alpha-position (C2) of the propanoate backbone can dramatically alter the compound's reactivity.

Fluoro-derivatives: The synthesis of α-fluoro esters can be challenging. While direct fluorination of the enolate of ethyl 2,2,3-triphenylpropanoate with an electrophilic fluorine source could be a potential route, no specific examples for this compound are readily available. However, related compounds like ethyl 2-fluoro-3-oxo-3-phenylpropanoate have been synthesized, indicating the feasibility of introducing a fluorine atom at the alpha position in similar structures. georganics.sk The high electronegativity of fluorine would be expected to increase the acidity of the alpha-proton and influence the electronic properties of the ester.

| Alpha-Substituent | Potential Synthetic Precursor | Key Reactive Property |

| Fluoro | Ethyl 2-amino-2,2,3-triphenylpropanoate | Altered electronic properties, increased acidity of remaining α-H (if any) |

| Diazo | Ethyl 2-amino-2,2,3-triphenylpropanoate | Precursor to carbenes/carbenoids |

This table outlines potential, though not experimentally verified for this specific molecule, synthetic strategies and resulting properties.

Alterations to Phenyl Rings and Their Impact on Reactivity and Selectivity

For example, the introduction of an electron-withdrawing group, such as a nitro group, onto one of the phenyl rings would make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. A patent for the synthesis of Lenalidomide describes the preparation of methyl 2-bromomethyl-3-nitrobenzoate, which serves as an example of introducing a nitro group onto a phenyl ring in a related structural context. google.com Conversely, electron-donating groups, like methoxy (B1213986) or alkyl groups, would decrease the electrophilicity of the carbonyl carbon.

Steric effects can also be significant. Bulky substituents, such as tert-butyl groups, can hinder the approach of reactants to the ester functionality or to the phenyl rings themselves. wikipedia.orgchemicalbook.com The impact of these substituents can often be predicted and quantified using Hammett plots, which correlate reaction rates and equilibrium constants with substituent parameters.

| Substituent Type | Example | Expected Impact on Ester Reactivity (Nucleophilic Attack) |

| Electron-withdrawing | Nitro (-NO2) | Increase |

| Electron-donating | Methoxy (-OCH3) | Decrease |

| Sterically hindering | tert-Butyl (-C(CH3)3) | Decrease (due to steric hindrance) |

This table provides a generalized overview of substituent effects.

Diastereomeric and Enantiomeric Forms: Preparation and Characterization

Ethyl 2,2,3-triphenylpropanoate possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. The introduction of another chiral center, for instance by using a chiral alcohol to form the ester, would lead to the formation of diastereomers.

The preparation of enantiomerically pure forms of such compounds can be achieved through several methods:

Chiral Resolution: This involves separating a racemic mixture of the corresponding carboxylic acid (2,2,3-triphenylpropanoic acid) using a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: This would involve a stereoselective synthesis starting from chiral precursors or using chiral catalysts.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively catalyze the hydrolysis or esterification of one enantiomer in a racemic mixture. mdpi.com

A study on chiral triphenylacetic acid esters, which are structurally analogous, highlights the use of chiral alcohols to create diastereomeric esters. nih.govacs.org The chiroptical properties of these esters, such as their specific rotation and circular dichroism spectra, are used for their characterization and to determine their absolute configuration. nih.govacs.org The separation and characterization of these stereoisomers are crucial as different enantiomers and diastereomers can exhibit distinct biological activities and chemical properties.

Influence of Substituents on Electronic Properties and Reactivity

The electronic effect of a substituent is typically categorized as either electron-donating or electron-withdrawing, and it operates through inductive and resonance effects.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃, halogens) decrease the electron density in the phenyl ring and, by extension, pull electron density away from the ester group. This makes the carbonyl carbon more electrophilic and the carboxylate leaving group more stable, thus accelerating reactions involving nucleophilic attack at the carbonyl carbon.

Electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) increase the electron density in the phenyl ring, which is relayed to the ester group. This makes the carbonyl carbon less electrophilic and slows down nucleophilic acyl substitution reactions.

The Hammett equation provides a quantitative means to correlate the electronic influence of meta- and para-substituents on the reactivity of the ester. By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear relationship is often observed, allowing for the prediction of reaction rates for a wide range of substituted derivatives.

The steric bulk of substituents, particularly those at the ortho positions of the phenyl rings, can also play a significant role in reactivity by shielding the reactive center from the approach of reagents.

Future Research Directions and Unexplored Reactivity

Development of Novel Stereoselective Synthetic Methods

The synthesis of Ethyl 2,2,3-triphenylpropanoate, particularly in an enantiomerically pure form, remains a significant challenge due to the steric hindrance imposed by the three phenyl groups. Future research will likely focus on developing novel stereoselective methods to control the formation of its adjacent stereocenters.

A primary avenue of exploration is the asymmetric Michael addition . libretexts.orgmasterorganicchemistry.com This reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a classic strategy for C-C bond formation. libretexts.org For this target molecule, this could involve the reaction of a triphenyl-substituted nucleophile with an ethyl acrylate (B77674) derivative or the addition of an ethyl ester enolate to a triphenyl-substituted alkene.

Key areas for development include:

Organocatalysis : The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis. scienceopen.com Chiral amines, such as proline and its derivatives, or hydrogen-bond-donating catalysts like thioureas, could be investigated to induce enantioselectivity in the Michael addition by activating the reactants and controlling the facial approach of the nucleophile. scienceopen.com

Chiral Ligand/Metal Catalysis : The development of transition metal complexes with chiral ligands offers another powerful tool. For instance, rhodium-based catalysts have been successfully employed in the asymmetric hydroboration of trisubstituted alkenes to create chiral tertiary boronic esters, a strategy that could be adapted for this system. nih.govnih.gov

Substrate and Auxiliary Control : Attaching a chiral auxiliary to the ethyl ester starting material could direct the stereochemical outcome of the addition reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Catalyst Development for Enhanced Reactivity and Selectivity

Overcoming the significant steric hindrance in the synthesis of Ethyl 2,2,3-triphenylpropanoate is paramount. The development of highly active and selective catalysts is crucial for achieving reasonable yields and stereocontrol.

Future research in catalyst development could focus on:

Nucleophilic Phosphine (B1218219) Catalysis : Phosphines, such as triphenylphosphine (B44618) and tributylphosphine, are known to be effective catalysts for Michael additions, even with sterically demanding substrates. organic-chemistry.orgresearchgate.net Research could explore a library of phosphine catalysts to optimize reactivity. Electron-rich triarylphosphines, for example, have shown superior performance over the common triphenylphosphine in catalyzing oxa-Michael additions and could prove beneficial here. chemrxiv.orgresearchgate.net

Chiral Phosphine Catalysts : To achieve enantioselectivity, the design and synthesis of novel chiral phosphines are a promising direction. These catalysts could create a chiral environment around the reactive species, guiding the formation of one enantiomer over the other.

Dual-Catalysis Systems : Combining two different types of catalysts that work synergistically could open up new reaction pathways. For example, a Lewis acid could be used to activate the Michael acceptor, while a chiral Brønsted base activates the nucleophile, working in concert to overcome the energy barrier of the reaction.

| Catalyst Type | Potential Advantages for Synthesis | Key Research Focus |

| Chiral Organocatalysts | Metal-free, lower toxicity, readily available. | Design of catalysts that can operate effectively in a sterically crowded environment. |

| Chiral Phosphines | Known efficacy in Michael additions with hindered substrates. organic-chemistry.org | Synthesis of new chiral phosphine ligands to induce high enantioselectivity. |

| Transition Metal Complexes | High turnover numbers and reactivity. | Development of Rhodium or Palladium complexes with tailored chiral ligands. nih.gov |

| Dual-Catalyst Systems | Synergistic activation of both reaction partners. | Identifying compatible catalyst pairs that do not inhibit each other. |

Exploration of Unconventional Reaction Pathways and Conditions

Standard thermal conditions may prove insufficient for the efficient synthesis of such a sterically hindered molecule. Therefore, the exploration of unconventional reaction pathways and conditions is a vital area for future investigation.

Photochemical Methods : Light-induced reactions can generate highly reactive intermediates, such as radicals, that may follow different mechanistic pathways than thermal reactions. acs.org A photochemical approach could potentially circumvent the high activation energies associated with the steric clash in the transition state.

Electrochemical Synthesis : Electrosynthesis offers a mild and powerful way to generate nucleophiles or radical ions under precise control, often avoiding the need for harsh chemical reagents. nih.govrsc.org This could provide a green and efficient route to the target molecule.

High-Pressure Chemistry : Applying high pressure can accelerate sterically hindered reactions by reducing the activation volume. This technique could significantly improve reaction rates and yields.

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times by efficiently heating the reaction mixture. This could be particularly useful for overcoming the kinetic barriers in the synthesis of Ethyl 2,2,3-triphenylpropanoate.

Integration into Flow Chemistry Systems for Scalable Synthesis

For any synthetic method to be practically useful, it must be scalable. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, especially for challenging syntheses. nih.gov

The integration of the synthesis of Ethyl 2,2,3-triphenylpropanoate into a flow system could offer:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and mixing, leading to better selectivity and reproducibility. rsc.org

Safety : Reactions involving hazardous reagents or unstable intermediates can be performed more safely in a flow reactor, as only small volumes are reacting at any given time. nih.gov

Design of New Functional Materials Based on the Triphenylpropanoate Core

The rigid, three-dimensional structure imparted by the three phenyl groups suggests that Ethyl 2,2,3-triphenylpropanoate and its derivatives could serve as unique building blocks for advanced functional materials.

Potential research directions include:

Liquid Crystals : The disc-like shape of the triphenyl motif is a common feature in discotic liquid crystals. chemicalbook.com By modifying the ester group and incorporating the triphenylpropanoate core into larger molecular architectures, it may be possible to design novel liquid crystalline materials.

Organic Electronics : Triphenylamine is a well-known building block for organic electronic materials due to its electron-donating properties. scispace.com The triphenylpropanoate core could be functionalized and polymerized to create materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Aggregation-Induced Emission (AIE) Materials : Molecules with multiple phenyl rings often exhibit aggregation-induced emission, where they become highly fluorescent in the aggregated state. nih.gov The triphenylpropanoate structure is a prime candidate for exploring new AIE-active materials for use in sensors and bio-imaging.

Porous Polymers : The defined, bulky structure could be used to create microporous polymers with high internal surface areas, suitable for gas storage or separation applications.

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanism is essential for optimizing any synthetic route. A combination of experimental and computational techniques will be crucial to unraveling the complexities of forming Ethyl 2,2,3-triphenylpropanoate.

Experimental Studies : In-situ spectroscopic techniques, such as variable-temperature NMR and IR spectroscopy, can be used to observe reaction progress, identify intermediates, and determine kinetic parameters. This data provides direct evidence for the proposed mechanistic steps.

Computational Chemistry : Density Functional Theory (DFT) and other computational methods can be used to model the entire reaction pathway. weizmann.ac.il These studies can calculate the energies of reactants, transition states, and products, providing insight into the reaction's feasibility and stereochemical outcome. For a sterically demanding Michael addition, computational modeling could be invaluable for understanding how a catalyst or chiral auxiliary influences the transition state geometry to favor one stereoisomer. masterorganicchemistry.com This combined approach will accelerate the development of efficient and selective syntheses.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro